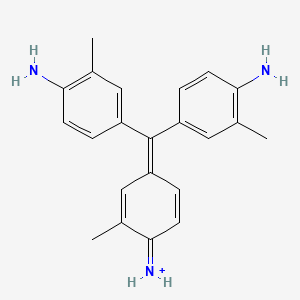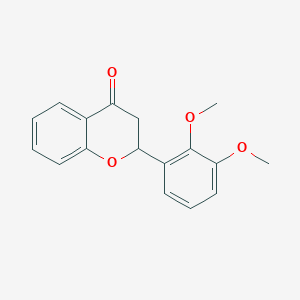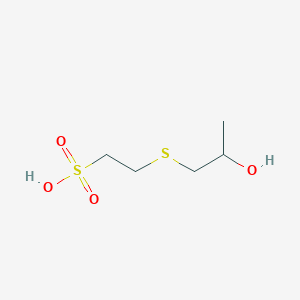
New fuchsin(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
New fuchsin(1+) is an iminium ion obtained by protonation of the imino group of new fuchsin free base. It is a conjugate acid of a new fuchsin free base.
科学的研究の応用
Electropolymerization and Electrochemical Properties
New Fuchsin(1+) is utilized in the electropolymerization process to produce stable and electrochemically active films. These films are applicable on various electrode surfaces, such as glassy carbon, platinum, gold, and semiconductor tin oxide. They exhibit significant redox behavior and electrocatalytic activities, including the reduction of nitrous acid and oxidation of iodate, among others, in different aqueous solutions (Chen & Fa, 2003).
Application in Dye-Sensitized Solar Cells
New Fuchsin(1+) has been explored as an inexpensive and effective photosensitizer in dye-sensitized solar cells (DSSC). This application leverages its water-soluble property and the results from computational, spectroscopy, and cyclic voltammetry studies support its potential in photovoltaic devices (Kokal et al., 2019).
Corrosion Inhibition
Research demonstrates that New Fuchsin(1+) effectively inhibits the corrosion of mild steel in acidic environments. The concentration of New Fuchsin(1+) positively correlates with the increase in polarization resistance, showcasing its potential as a corrosion inhibitor (Ashassi-Sorkhabi & Seifzadeh, 2008).
Photodynamic Therapy Applications
New Fuchsin(1+), also known as Magenta III, is studied for its potential applications in photodynamic therapy. The commercial sample contains different dye components, including Magenta II and Magenta I (Rosaniline), which necessitates the need for precise isolation and purification processes to ensure high purity for therapeutic applications (Montes de Oca et al., 2010).
Organic Semiconductor Properties
Acid fuchsin, a derivative of New Fuchsin(1+), is recognized as a new organic semiconductor. It exhibits polycrystalline nature and is suitable for application in photovoltaic devices due to its optical and electrical properties (El-Zaidia et al., 2019).
Hybrid Film Formation for Electrochemical Applications
New Fuchsin(1+) has been used to create hybrid films with polyoxometalate for electrochemical applications. These films are stable, electrochemically active, and demonstrate pH-dependent redox behavior, making them suitable for various electrochemical processes (Chen & Fa, 2004).
特性
分子式 |
C22H24N3+ |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3/p+1 |
InChIキー |
MUFPRITXEIBEMS-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
正規SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)
![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)


![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)

![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)


![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)
![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)